molecular formula C16H13ClFNO4 B11940264 Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate CAS No. 6672-13-5

Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate

Cat. No.: B11940264
CAS No.: 6672-13-5
M. Wt: 337.73 g/mol
InChI Key: DACGQNOCOWSBFK-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a substituted phenoxycarbonyl group. The presence of chlorine and fluorine atoms in the phenoxy group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2-chloro-4-fluorophenyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoic acid.

    Reduction: Ethyl 4-{[(2-chloro-4-fluorophenoxy)methanol]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site .

Comparison with Similar Compounds

Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate can be compared with other similar compounds such as:

    Ethyl 4-{[(2-chloro-5-fluorophenoxy)carbonyl]amino}benzoate: Similar structure but with a different substitution pattern on the phenoxy group.

    Ethyl 4-{[(2-chloro-4-bromophenoxy)carbonyl]amino}benzoate: Bromine instead of fluorine, leading to different reactivity and properties.

    Ethyl 4-{[(2-chloro-4-methylphenoxy)carbonyl]amino}benzoate: Methyl group instead of fluorine, affecting its chemical behavior and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.

Properties

CAS No.

6672-13-5

Molecular Formula

C16H13ClFNO4

Molecular Weight

337.73 g/mol

IUPAC Name

ethyl 4-[(2-chloro-4-fluorophenoxy)carbonylamino]benzoate

InChI

InChI=1S/C16H13ClFNO4/c1-2-22-15(20)10-3-6-12(7-4-10)19-16(21)23-14-8-5-11(18)9-13(14)17/h3-9H,2H2,1H3,(H,19,21)

InChI Key

DACGQNOCOWSBFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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